molecular formula C7H13NO2 B2545527 Methyl 3-(aminomethyl)cyclobutane-1-carboxylate CAS No. 1631027-18-3

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Cat. No. B2545527
CAS RN: 1631027-18-3
M. Wt: 143.186
InChI Key: NEPQUZNQTHTYJM-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate, also known as MACC, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of science. MACC is a versatile compound that possesses unique structural and chemical properties, making it an attractive target for synthetic chemists and researchers.

Scientific Research Applications

Epigenetic Regulation

Cyclobutane compounds have implications in epigenetic regulation, particularly through the inhibition of DNA methyltransferases. These enzymes are critical in the epigenetic control of gene expression, with inhibitors showing potential in restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models. This research area holds promise for developing therapeutic strategies against malignancies through epigenetic modulation (Goffin & Eisenhauer, 2002).

Natural Product Synthesis

The structural diversity of cyclobutane-containing natural products, derived from [2 + 2]-cycloaddition reactions, showcases their significant bioactive potential. Research emphasizes the synthetic challenges and bioactivities of these compounds, highlighting their importance in drug discovery and the development of new synthetic methodologies (Yang et al., 2022).

Biological Activities

Cyclobutane-containing alkaloids, isolated from various species, have been confirmed to exhibit antimicrobial, antibacterial, antitumor, and other significant biological activities. The review of these compounds underscores their potential as sources for novel drug discovery, emphasizing the need for further research into their diverse applications (Sergeiko et al., 2008).

Methylation Balance

The regulation of methyl balance in humans is a complex biochemical process involving amino acids and is essential for various methylation reactions in the body. Understanding the metabolic basis for maintaining cellular S-adenosylmethionine levels, which facilitate crucial methylation reactions, is relevant to the pathogenesis of liver diseases and the modulation of epigenetic DNA methylation (Brosnan, da Silva, & Brosnan, 2007).

Ethylene Inhibition in Plant Growth

The application of cyclopropene derivatives, closely related to cyclobutane compounds, has significantly advanced our understanding of ethylene's role in plant biology. Such compounds, like 1-methylcyclopropene, prevent ethylene effects in various crops, improving post-harvest management and extending the shelf life of fruits and vegetables. This research offers insights into the broader utility of small ring compounds in agriculture (Blankenship & Dole, 2003).

properties

IUPAC Name

methyl 3-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQUZNQTHTYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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